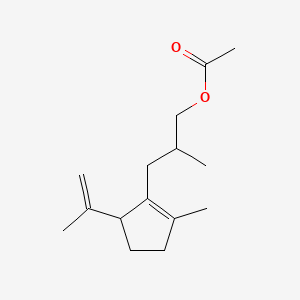![molecular formula C18H12S B13796718 Benzo[b]thiophene, 3-(2-naphthalenyl)- CAS No. 55712-60-2](/img/structure/B13796718.png)
Benzo[b]thiophene, 3-(2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene, 3-(2-naphthalenyl)- is an aromatic organic compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring Benzo[b]thiophene, 3-(2-naphthalenyl)- is particularly notable for its unique structural feature where a naphthalene moiety is attached to the third position of the benzothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene, 3-(2-naphthalenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-bromonaphthalene with 2-mercaptobenzothiophene under palladium-catalyzed cross-coupling conditions. This reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100-120°C, to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of benzo[b]thiophene, 3-(2-naphthalenyl)- may involve more scalable and efficient methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also gaining popularity in industrial applications due to its ability to significantly reduce reaction times and enhance product purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]thiophene, 3-(2-naphthalenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding thiols or sulfides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Br2 in carbon tetrachloride (CCl4) under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Benzo[b]thiophene, 3-(2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of benzo[b]thiophene, 3-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. In biological systems, this compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene: The parent compound without the naphthalene moiety.
Benzo[c]thiophene: An isomer with a different ring fusion pattern.
Naphtho[2,3-b]thiophene: A compound with a naphthalene ring fused to a thiophene ring in a different position.
Uniqueness
Benzo[b]thiophene, 3-(2-naphthalenyl)- is unique due to the presence of the naphthalene moiety at the third position of the benzothiophene ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced biological activity, improved stability, and unique photophysical properties .
Propriétés
Numéro CAS |
55712-60-2 |
|---|---|
Formule moléculaire |
C18H12S |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
3-naphthalen-2-yl-1-benzothiophene |
InChI |
InChI=1S/C18H12S/c1-2-6-14-11-15(10-9-13(14)5-1)17-12-19-18-8-4-3-7-16(17)18/h1-12H |
Clé InChI |
BZUUVEAFJXNFER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CSC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



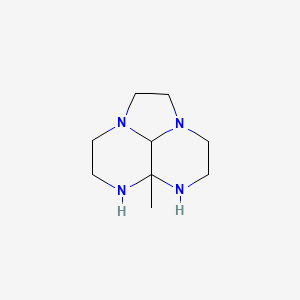
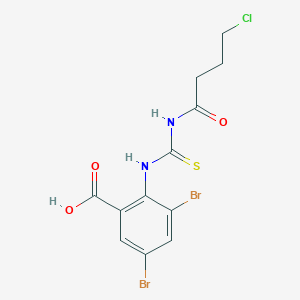
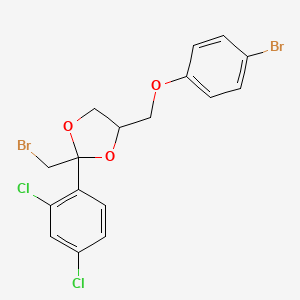
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
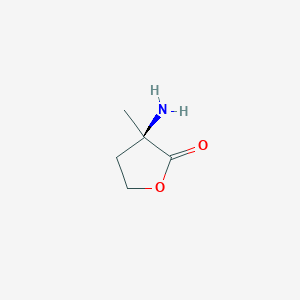
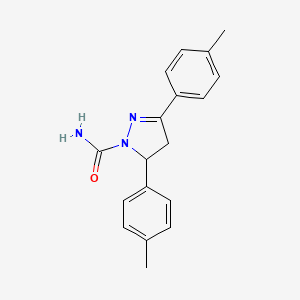
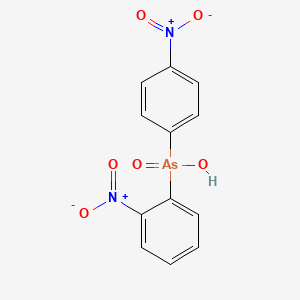

![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)

![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)
